N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known by its IUPAC name N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide , is a chemical compound with the molecular formula C₁₇H₂₃NO₂. Let’s break down its structure:
Chemical Formula: C₁₇H₂₃NO₂
IUPAC Name: N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
CAS Number: 51072-34-5
Molecular Weight: 273.38 g/mol
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common route includes the following:
-
Alkylation
- Start with 4-methoxybenzaldehyde.
- React it with cyclohexene in the presence of a base (such as potassium carbonate) to form the corresponding enamine.
- Alkylate the enamine using ethyl bromide or ethyl iodide to introduce the N-[2-(cyclohex-1-en-1-yl)ethyl] group.
-
Quinoline Formation
- Cyclize the alkylated intermediate by reacting it with 2-aminobenzaldehyde under acidic conditions.
- This cyclization step forms the quinoline ring.
-
Carboxamide Formation
- Finally, acetylate the amino group using acetic anhydride or acetyl chloride to obtain the target compound.
Industrial Production:
Industrial-scale production methods may vary, but the synthetic principles remain consistent.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other quinoline derivatives.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: May exhibit pharmacological effects; further studies are needed.
Industry: Possible applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C25H26N2O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H26N2O2/c1-29-20-13-11-19(12-14-20)24-17-22(21-9-5-6-10-23(21)27-24)25(28)26-16-15-18-7-3-2-4-8-18/h5-7,9-14,17H,2-4,8,15-16H2,1H3,(H,26,28) |
InChI Key |
KDUWLSCYSPRJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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